3,4-Dihydrocyclopenta(cd)pyrene
CAS No.: 25732-74-5
Cat. No.: VC1597683
Molecular Formula: C18H12
Molecular Weight: 228.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25732-74-5 |
|---|---|
| Molecular Formula | C18H12 |
| Molecular Weight | 228.3 g/mol |
| IUPAC Name | pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaene |
| Standard InChI | InChI=1S/C18H12/c1-2-11-4-6-13-7-5-12-8-9-15-10-14(3-1)16(11)18(13)17(12)15/h1-7,10H,8-9H2 |
| Standard InChI Key | LEYRJZXFRUAKLV-UHFFFAOYSA-N |
| SMILES | C1CC2=CC3=CC=CC4=C3C5=C(C=CC1=C25)C=C4 |
| Canonical SMILES | C1CC2=CC3=CC=CC4=C3C5=C(C=CC1=C25)C=C4 |
Introduction
Chemical Identity and Nomenclature
3,4-Dihydrocyclopenta(cd)pyrene is a polycyclic aromatic hydrocarbon that belongs to the pyrene family with a cyclopenta ring modification. The compound is identified through various systematic and common naming conventions in scientific literature.
Identification Parameters
The compound is uniquely identified through several chemical registry systems and nomenclature approaches:
Table 1. Chemical Identification Parameters of 3,4-Dihydrocyclopenta(cd)pyrene
| Parameter | Value |
|---|---|
| CAS Registry Number | 25732-74-5 |
| Molecular Formula | C₁₈H₁₂ |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | 3,4-Dihydrocyclopenta[cd]pyrene |
Alternative Nomenclature
The compound is known by several synonyms in the scientific literature:
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Cyclopenta[cd]pyrene, 3,4-dihydro-
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3,4-Dimethylenepyrene
-
2,3-Acepyrene (alternative numbering convention)
This variety of nomenclature reflects both the structural characteristics and historical naming conventions in PAH research. The compound's relationship to pyrene is evident in most naming approaches, with specific notations regarding the cyclopenta ring modification at the cd-face of the pyrene skeleton.
Chemical Structure and Physical Properties
3,4-Dihydrocyclopenta(cd)pyrene possesses a complex polycyclic structure that influences its physical and chemical behavior in various environmental and biological contexts.
Structural Characteristics
The compound features a pyrene core with an additional five-membered cyclopenta ring fused to the cd-face. This structural arrangement creates a unique molecular architecture that influences its chemical reactivity, particularly at the 3,4-position.
Physical Properties
3,4-Dihydrocyclopenta(cd)pyrene exhibits the following physical characteristics:
Table 2. Physical Properties of 3,4-Dihydrocyclopenta(cd)pyrene
| Property | Value | Reference |
|---|---|---|
| Physical Appearance | White crystals | |
| Melting Point | 133-134°C | |
| State at Room Temperature | Solid |
The compound's physical properties are consistent with other polycyclic aromatic hydrocarbons of similar molecular weight, exhibiting high melting points and low water solubility characteristic of this chemical class.
Molecular Representations
The molecular structure can be represented through various chemical notations:
Table 3. Molecular Representations of 3,4-Dihydrocyclopenta(cd)pyrene
| Representation Type | Notation |
|---|---|
| InChI | InChI=1S/C18H12/c1-2-11-4-6-13-7-5-12-8-9-15-10-14(3-1)16(11)18(13)17(12)15/h1-7,10H,8-9H2 |
| SMILES | C12=C3C4=CC=5C1=C(C=CC2=CC=C3CC4)C=CC5 |
| Canonical SMILES | C=1C=C2C=CC3=CC=C4C=5C(=CC(C1)=C2C35)CC4 |
These standardized chemical notations enable precise identification and structural representation in chemical databases and literature .
Spectroscopic Characteristics
Spectroscopic data provides essential insights into the structural and electronic properties of 3,4-Dihydrocyclopenta(cd)pyrene.
Available Spectral Data
Multiple spectroscopic techniques have been employed to characterize this compound:
Table 4. Spectroscopic Data Available for 3,4-Dihydrocyclopenta(cd)pyrene
| Spectroscopic Technique | Availability | Reference |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Reported | |
| Ultraviolet-Visible (UV-VIS) | Reported | |
| Infrared Spectroscopy (IR) | Reported | |
| Mass Spectrometry (MS) | Reported |
These spectroscopic profiles serve as valuable reference data for identification and structural confirmation in analytical chemistry applications.
Mass Spectral Characteristics
Mass spectrometry data for 3,4-Dihydrocyclopenta(cd)pyrene is available through the NIST Mass Spectrometry Data Center Collection. The electron ionization mass spectrum provides characteristic fragmentation patterns that aid in the identification and structural elucidation of the compound .
Metabolic Transformations
The metabolic fate of 3,4-Dihydrocyclopenta(cd)pyrene is of particular interest due to its relationship with potentially carcinogenic metabolites.
Enzymatic Metabolism
Liver microsomes and reconstituted cytochrome P-450 systems purified from phenobarbital- or 3-methylcholanthrene-treated rats have been shown to metabolize cyclopenta(cd)pyrene compounds. Two primary metabolic pathways have been identified:
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K-region metabolism resulting in trans-9,10-dihydroxy-9,10-dihydrocyclopenta(cd)pyrene
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Ethylenic C(3)-C(4) position metabolism resulting in trans-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene
Preferential Metabolic Pathways
The research indicates a distinct preference for metabolizing these compounds at the ethylenic C(3)-C(4) position, with this pathway producing 4-20 times more metabolites than the K-region pathway. This preferential metabolism is attributed to the greater electron density at the C(4) position in the highest occupied molecular orbital .
Table 5. Relative Rates of Metabolite Formation
| Metabolic Pathway | Product | Relative Rate |
|---|---|---|
| K-region | trans-9,10-dihydroxy-9,10-dihydrocyclopenta(cd)pyrene | 5-25% |
| C(3)-C(4) position | trans-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene | 100% (reference) |
Related Compounds and Derivatives
3,4-Dihydrocyclopenta(cd)pyrene exists within a family of structurally related compounds that share similar chemical frameworks but exhibit distinct properties.
Structurally Related Compounds
Table 6. Structurally Related Compounds
| Compound | CAS Registry Number | Molecular Formula | Relationship |
|---|---|---|---|
| Cyclopenta[cd]pyrene | 27208-37-3 | C18H10 | Parent compound |
| cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol | 72273-59-7 | C18H12O2 | Metabolite |
| trans-3,4-Dihydroxy-3,4-dihydrocyclopenta(cd)pyrene | 72273-60-0 | C18H12O2 | Metabolite |
| Cyclopenta[cd]pyrene-3,4-oxide | Not specified | C18H10O | Metabolite |
These related compounds play important roles in understanding the environmental fate and biological transformations of cyclopenta-fused polycyclic aromatic hydrocarbons .
Metabolic Derivatives
The biological transformations of 3,4-Dihydrocyclopenta(cd)pyrene produce several key metabolites, including:
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trans-3,4-Dihydroxy-3,4-dihydrocyclopenta(cd)pyrene (trans-CPP-3,4-diol)
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cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol
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Cyclopenta[cd]pyrene-3,4-oxide (suspected ultimate carcinogenic metabolite)
These metabolites are significant in toxicological research, as they may represent bioactivation pathways that could lead to adverse health effects.
Environmental and Toxicological Significance
The environmental presence and toxicological properties of 3,4-Dihydrocyclopenta(cd)pyrene warrant careful consideration in the context of public health.
Environmental Context
As a polycyclic aromatic hydrocarbon, 3,4-Dihydrocyclopenta(cd)pyrene belongs to a class of compounds that are major environmental pollutants generated primarily through fossil fuel combustion. These compounds are widely distributed in the environment and represent significant concerns for environmental quality and public health .
Analytical Considerations
Analytical methods for identifying and quantifying 3,4-Dihydrocyclopenta(cd)pyrene are essential for both research and environmental monitoring applications.
Spectroscopic Identification
The compound can be identified and characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy
-
Ultraviolet-Visible (UV-VIS) spectroscopy
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Infrared (IR) spectroscopy
These complementary analytical approaches provide comprehensive structural confirmation and quantitative analysis capabilities.
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